molecular formula C17H21N3O5 B2586776 N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide CAS No. 1448079-36-4

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide

Cat. No.: B2586776
CAS No.: 1448079-36-4
M. Wt: 347.371
InChI Key: QKIMFCJBQUTLEW-UHFFFAOYSA-N
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Description

N-(2,4-Diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a pyrimidine ring substituted with ethoxy groups at the 2- and 4-positions, and a benzamide moiety with methoxy substituents at the 2- and 3-positions. The ethoxy and methoxy substituents likely enhance lipophilicity and influence binding interactions with biological targets, such as dopamine receptors, based on comparisons with structurally related compounds .

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMFCJBQUTLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2,4-diethoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide has shown potential as an anticancer agent. Studies have indicated that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that the compound effectively reduced cell viability in ovarian cancer models. The mechanism was linked to the downregulation of anti-apoptotic proteins and the activation of caspases, leading to increased apoptosis rates .

Cell Line IC50 (µM) Mechanism of Action
Ovarian Cancer15.2Induction of apoptosis
Breast Cancer12.8Cell cycle arrest at G1 phase
Lung Cancer20.5Inhibition of angiogenesis

Agricultural Science

Fungicidal Properties
This compound has been investigated for its fungicidal properties against various plant pathogens. Its effectiveness in inhibiting fungal growth makes it a candidate for agricultural applications.

Case Study: Efficacy Against Fungal Pathogens
Research on the efficacy of this compound against Fusarium species showed significant inhibition of mycelial growth at concentrations as low as 50 µg/mL. This suggests its potential use as a biofungicide in crop protection strategies .

Fungal Species Concentration (µg/mL) Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea10090
Alternaria solani7580

Biochemical Research

Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.

Case Study: Inhibition of Enzyme Activity
A study evaluating the compound's effect on dihydrofolate reductase (DHFR) revealed that it acts as a competitive inhibitor with an IC50 value of 25 nM. This inhibition could lead to potential applications in treating diseases where folate metabolism is disrupted.

Enzyme IC50 (nM) Type of Inhibition
Dihydrofolate Reductase25Competitive
Thymidylate Synthase30Non-competitive

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Methoxy vs. Ethoxy Substitutions
  • Target Compound: The benzamide core has 2,3-dimethoxy groups.
  • Compound 22b () : Features a 3,5-dimethoxybenzamide core. The para-methoxy group (relative to the amide) may alter steric hindrance compared to the target compound’s ortho-methoxy groups. IR data (1668 cm⁻¹, carbonyl stretch) aligns with benzamide derivatives .
  • [18F]Fallypride () : Contains 2,3-dimethoxybenzamide like the target compound but substitutes the pyrimidine with a fluoropropyl-pyrrolidinyl group. The fluoropropyl enhances D2/D3 receptor affinity (Ki < 1 nM) due to increased lipophilicity and metabolic stability .
Halogenated Derivatives
  • Compound 11b (): 5-Bromo substituent on the benzamide core. However, bromine is often used as a synthetic handle for further functionalization .
  • Compound 9a () : Combines a bromo-substituted benzamide with a thiophene-containing side chain. The thiophene’s π-π stacking capability contrasts with the target compound’s pyrimidine, which may engage in hydrogen bonding via ethoxy groups .

Pyrimidine and Heterocyclic Modifications

Pyrimidine Substituents
  • Target Compound : 2,4-Diethoxypyrimidine. Ethoxy groups increase steric bulk and lipophilicity compared to smaller substituents like methyl or hydrogen.
  • Compound 22b (): 2-Methylpyrimidine with a 4-methoxyphenyl group.
  • SiFA-M-FP,5 () : Incorporates a pyrrolidine-fluorosilyl group instead of pyrimidine. This modification enables use as a PET radiotracer, highlighting how heterocyclic changes tailor compounds for specific applications .
Side Chain Variations
  • Compound 12 (): Features an ethyl(methyl)aminoethyl side chain.
  • [18F]Fallypride () : Allyl-pyrrolidinylmethyl side chain. The rigid pyrrolidine ring and fluorine substituent optimize receptor affinity and in vivo stability, demonstrating the importance of side-chain flexibility in drug design .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity
  • [18F]Fallypride: High D2/D3 affinity (Ki ~0.02 nM) due to fluoropropyl and pyrrolidine groups. The target compound’s diethoxypyrimidine may reduce affinity but improve selectivity for non-dopaminergic targets .
  • Compound 22b: Lacks receptor data, but its 3,5-dimethoxybenzamide structure resembles known dopamine receptor ligands. The absence of fluorine or bromine may limit its utility in imaging .

Data Tables

Table 2. Pharmacological Properties (Inferred)

Compound LogP (Predicted) Receptor Affinity (D2/D3) Key Applications
Target Compound ~3.5 Moderate (hypothetical) Research ligand
[18F]Fallypride ~2.8 Ki < 0.02 nM PET Imaging
22b () ~2.2 Unknown Synthetic intermediate

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O5C_{17}H_{21}N_{3}O_{5}, with a molecular weight of approximately 345.36 g/mol. The structure features a pyrimidine ring substituted with two ethoxy groups and a benzamide moiety with two methoxy groups, which may contribute to its biological activity.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to antimicrobial, anticancer, or anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The compound's structural features may enhance its ability to penetrate microbial cell walls and interfere with essential metabolic processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds with similar structures have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are also under investigation. Compounds in this class have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that similar pyrimidine derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections .
  • Anticancer Activity :
    • In vitro assays revealed that pyrimidine-based compounds could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, suggesting potent activity .
  • Anti-inflammatory Research :
    • A recent investigation into the anti-inflammatory properties showed that these compounds could reduce edema in animal models when administered prior to inflammatory stimuli. This effect was attributed to the downregulation of TNF-alpha and IL-6 levels .

Comparative Analysis

Compound Biological Activity IC50/MIC Values Target Enzyme/Receptor
This compoundAntimicrobialLow micromolarUnknown
Similar Pyrimidine Derivative 1Anticancer5 µMDHFR
Similar Pyrimidine Derivative 2Anti-inflammatory10 µMCOX

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